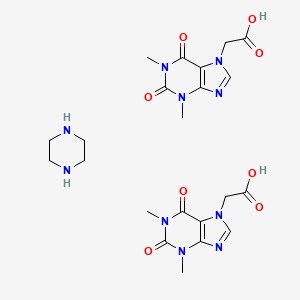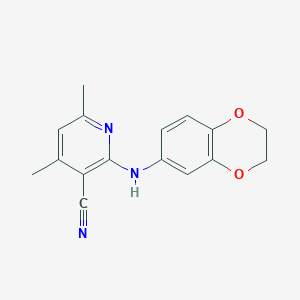
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol is a chemical compound with the molecular formula C12H16O3. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of methoxy and dihydroxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran with methoxy and hydroxylating agents. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species (ROS). It also modulates various signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethylchroman: Shares a similar core structure but lacks the methoxy and dihydroxy groups.
6-Methoxy-2,2-dimethylchroman: Similar structure with a methoxy group at a different position.
4-Hydroxy-2,2-dimethylchroman: Contains a hydroxyl group instead of the dihydroxy groups.
Uniqueness
(3R,4R)-7-Methoxy-2,2-dimethylchroman-3,4-diol is unique due to the presence of both methoxy and dihydroxy groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as an antioxidant and its ability to participate in various chemical reactions .
Propiedades
Número CAS |
73385-34-9 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(3R,4R)-7-methoxy-2,2-dimethyl-3,4-dihydrochromene-3,4-diol |
InChI |
InChI=1S/C12H16O4/c1-12(2)11(14)10(13)8-5-4-7(15-3)6-9(8)16-12/h4-6,10-11,13-14H,1-3H3/t10-,11-/m1/s1 |
Clave InChI |
VYQZZUGIBSTOAP-GHMZBOCLSA-N |
SMILES |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
SMILES isomérico |
CC1([C@@H]([C@@H](C2=C(O1)C=C(C=C2)OC)O)O)C |
SMILES canónico |
CC1(C(C(C2=C(O1)C=C(C=C2)OC)O)O)C |
| 82864-23-1 | |
Sinónimos |
3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol 3,4-dihydro-7-methoxy-2,2-dimethyl-2H-1-benzopyran-3,4-diol, (trans)-isomer precocene I-3,4-dihydrodiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(2-furanylmethylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B1218444.png)
![3-[1-azepanyl-[1-(phenylmethyl)-5-tetrazolyl]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1218446.png)
![1-(tert-butylamino)-3-[(3-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B1218447.png)






